1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea is an organic compound with the molecular formula C14H11F3N2O2. It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a urea backbone.
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with 2-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a catalyst to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea include:
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its isocyanate functionality.
1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom on the phenyl ring
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-11-3-1-2-4-12(11)19-14(20)18-9-5-7-10(8-6-9)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSDENXIRICGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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